

Brequinar: A Technical Guide to Synthesis, Purification, and Mechanism of Action

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Compound of Interest

Compound Name: Brequinar-d3

Cat. No.: B15568763

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Abstract

Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By impeding this pathway, Brequinar effectively halts the proliferation of rapidly dividing cells, a characteristic that has led to its investigation as an anticancer and immunosuppressive agent.[2] This technical guide provides a comprehensive overview of the synthesis and purification protocols for Brequinar, alongside an exploration of its mechanism of action. Quantitative data is presented in structured tables, and key processes are illustrated with detailed diagrams to facilitate understanding and replication by researchers in the field.

Brequinar Synthesis

The synthesis of Brequinar is primarily achieved through a multi-step process culminating in the construction of the quinoline-4-carboxylic acid core via the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group in the presence of a base.[3][4] An alternative and often preceding step involves a Suzuki coupling to create the biphenyl moiety.[5]

Experimental Protocol: Synthesis of Brequinar

This protocol outlines a representative synthesis pathway for Brequinar, integrating a Suzuki coupling to form the biphenyl intermediate, followed by a Pfitzinger reaction to construct the quinoline core.

Step 1: Suzuki Coupling to form 4-acetyl-2'-fluorobiphenyl

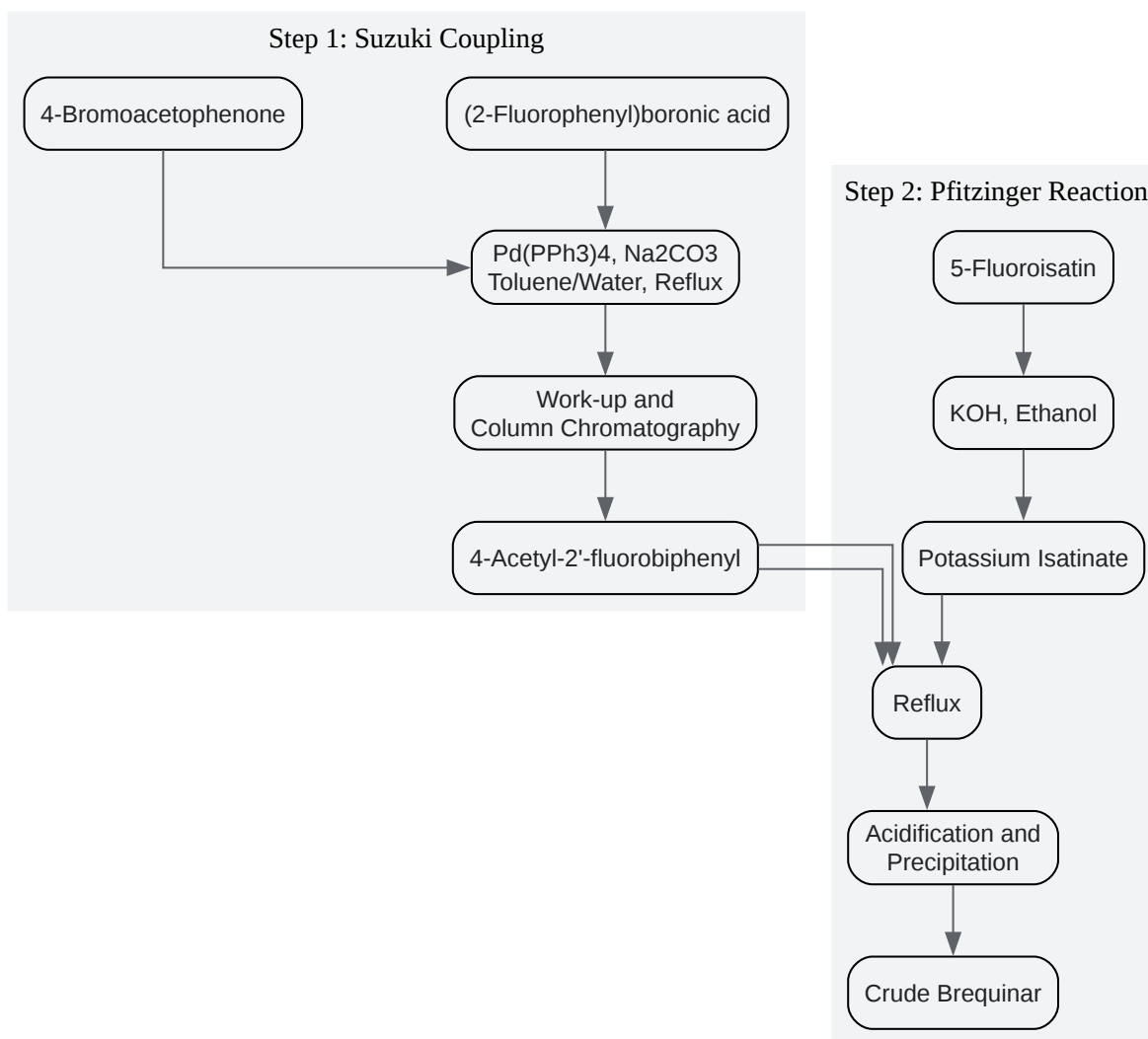
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (1 equivalent), (2-fluorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents).
- **Solvent and Base:** Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), and a base such as sodium carbonate (2 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 4-acetyl-2'-fluorobiphenyl.

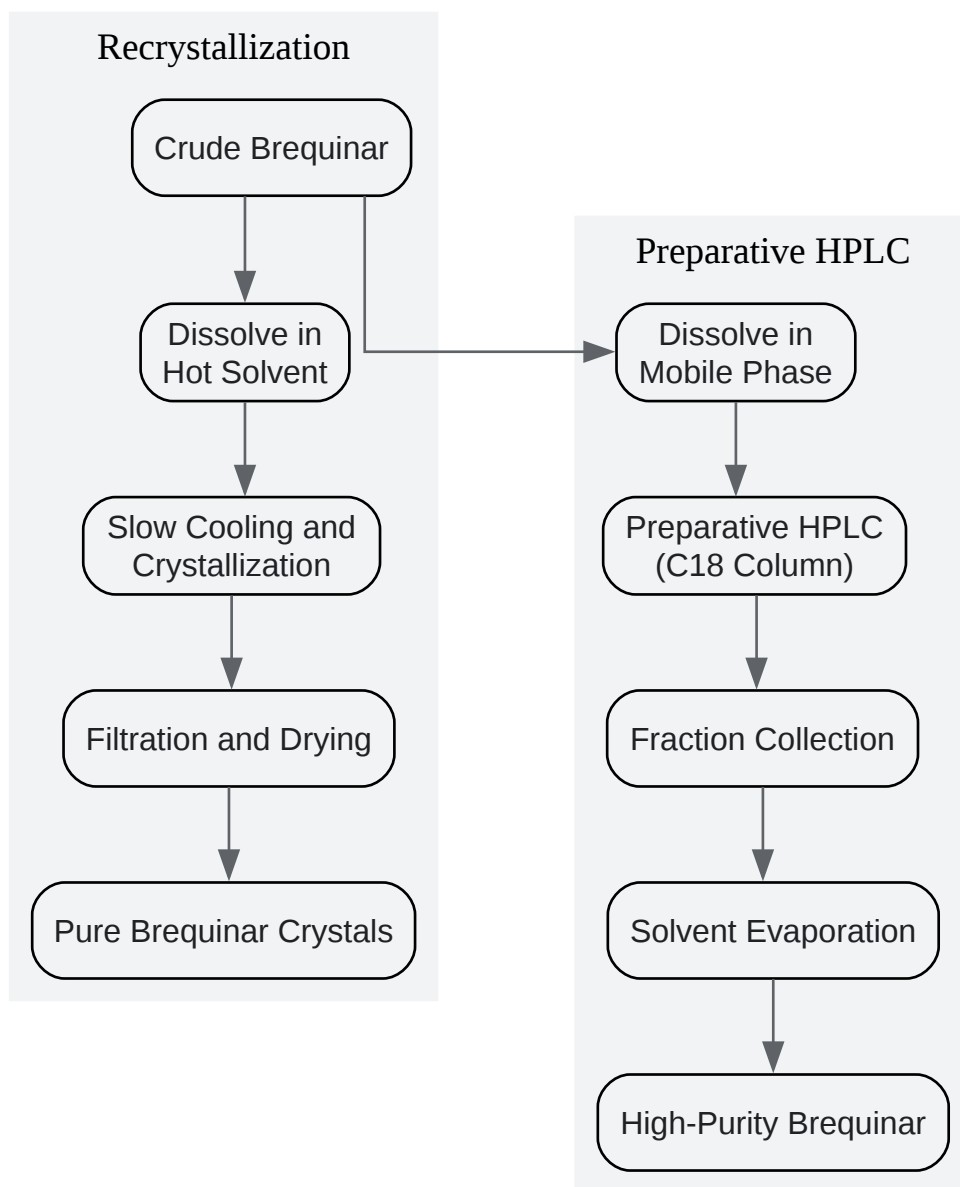
Step 2: Pfitzinger Reaction to form Brequinar

- **Preparation of the Isatin Solution:** In a separate round-bottom flask, dissolve 5-fluoroisatin (1 equivalent) in an ethanolic solution of potassium hydroxide (3 equivalents) and stir at room temperature for 1-2 hours to facilitate the ring-opening of the isatin to its potassium salt.^[6]
- **Reaction with the Ketone:** To the isatin solution, add 4-acetyl-2'-fluorobiphenyl (1 equivalent), the product from Step 1.
- **Reflux:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.^[7] Monitor the reaction by TLC.

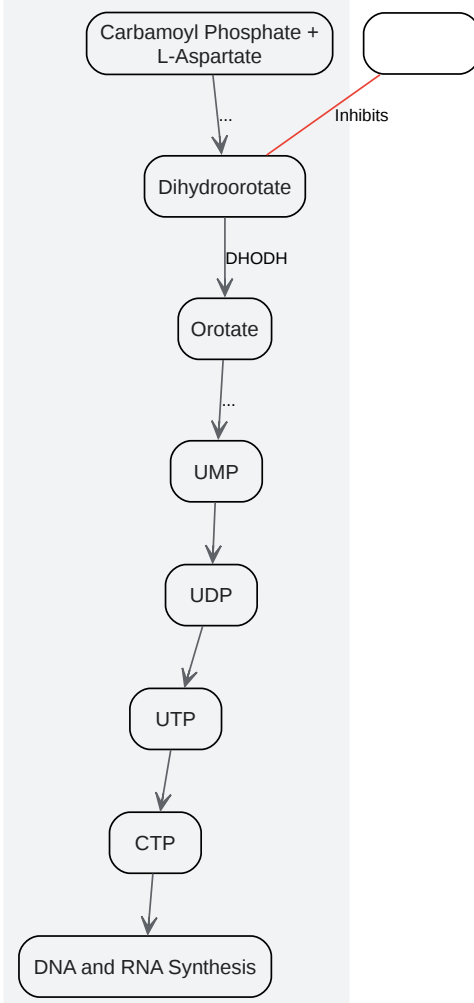
- **Work-up and Precipitation:** After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5.[\[6\]](#)
[\[7\]](#)
- **Isolation:** The Brequinar product will precipitate out of the solution. Cool the suspension in an ice bath to maximize precipitation and collect the solid by vacuum filtration. Wash the solid with cold water.

Synthesis Workflow

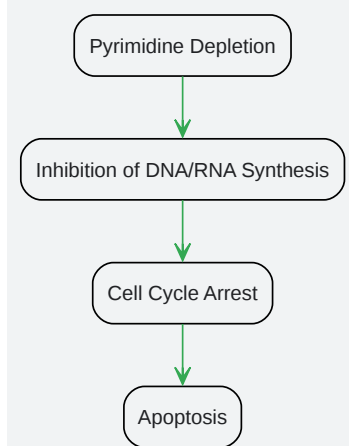




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